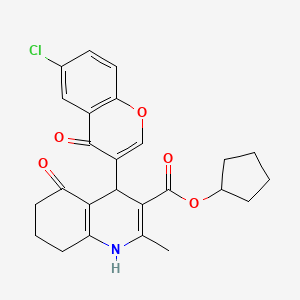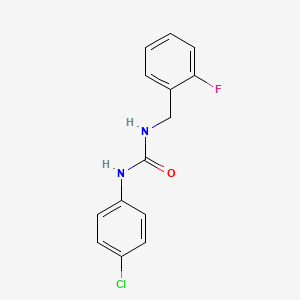![molecular formula C24H33N3O2S B5034332 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5034332.png)
2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a butyl group, a cyclohexyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific reaction, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide variety of new groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including investigations into its interactions with various biomolecules.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds to 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide include other quinazolinone derivatives, such as:
- 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide
- 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)amino]acetamide
These compounds share a similar core structure but differ in the functional groups attached to the quinazolinone ring. The unique combination of functional groups in this compound gives it distinct chemical and physical properties, which can be advantageous for specific applications.
Properties
IUPAC Name |
2-[(5-butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2S/c1-2-3-13-24(17-10-5-4-6-11-17)14-16-9-7-8-12-18(16)21-20(24)22(29)27-23(26-21)30-15-19(25)28/h7-9,12,17,20-21H,2-6,10-11,13-15H2,1H3,(H2,25,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABDNUPKXMQHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=CC=CC=C2C3C1C(=O)NC(=N3)SCC(=O)N)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5034262.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5034272.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034292.png)
![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![(3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5034301.png)
![2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-N-(2-OXO-2-PHENYLETHYL)ACETAMIDE](/img/structure/B5034308.png)
![N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine](/img/structure/B5034311.png)
![N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B5034318.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5034325.png)
![1-(cyclohexylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5034337.png)

![Ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B5034343.png)
![N-[(2,4-dichlorophenyl)methyl]furan-2-carboxamide](/img/structure/B5034357.png)
